molecular formula C5H4ClN5O B14910917 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one

8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one

Cat. No.: B14910917
M. Wt: 185.57 g/mol
InChI Key: WUDTXRDBMSKXEU-UHFFFAOYSA-N
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Description

8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one: is a chemical compound known for its significant applications in medicinal chemistry, particularly as an antitumor agent. This compound belongs to the class of imidazotetrazines, which are known for their ability to alkylate DNA, leading to cytotoxic effects on tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-methyl-1H-imidazole-4-carboxamide with phosphoryl chloride, followed by treatment with sodium azide to form the tetrazine ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

Chemistry: In chemistry, 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its interactions with DNA and its potential to induce mutations. It serves as a model compound for understanding the mechanisms of DNA alkylation and repair .

Medicine: Medically, this compound is of great interest due to its antitumor properties. It is used in the development of chemotherapeutic agents, particularly for treating brain tumors like glioblastoma .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one involves its ability to alkylate DNA. This compound interacts covalently with the nucleophilic sites within DNA, particularly the guanine residues. This alkylation leads to DNA strand breaks and ultimately results in the apoptosis of tumor cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a site for further chemical modifications, enhancing its versatility in synthetic chemistry .

Properties

Molecular Formula

C5H4ClN5O

Molecular Weight

185.57 g/mol

IUPAC Name

8-chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one

InChI

InChI=1S/C5H4ClN5O/c1-10-5(12)11-2-7-3(6)4(11)8-9-10/h2H,1H3

InChI Key

WUDTXRDBMSKXEU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)Cl

Origin of Product

United States

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